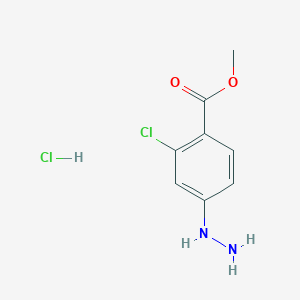

Methyl 2-chloro-4-hydrazinylbenzoate hydrochloride

Description

Methyl 2-chloro-4-hydrazinylbenzoate hydrochloride is a halogenated aromatic compound featuring a benzoate ester backbone with chlorine at position 2 and a hydrazinyl group at position 3. Its hydrochloride salt enhances solubility and stability, making it valuable in pharmaceutical synthesis and organic chemistry. The hydrazinyl group facilitates nucleophilic reactions, enabling the formation of hydrazones or coordination complexes, while the chlorine atom influences electronic properties and binding interactions.

Properties

IUPAC Name |

methyl 2-chloro-4-hydrazinylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2.ClH/c1-13-8(12)6-3-2-5(11-10)4-7(6)9;/h2-4,11H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTOSNVHYARJNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)NN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-chloro-4-hydrazinylbenzoate hydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C8H9ClN2O2

- Molecular Weight : Approximately 202.64 g/mol

- Functional Groups : Contains a hydrazinyl group and a benzoate moiety, which contribute to its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that hydrazine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various microbial strains, including:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans

The minimum inhibitory concentration (MIC) values for these compounds often compare favorably against standard antibiotics, suggesting their potential as alternative antimicrobial agents .

| Microbial Strain | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 50 | Ampicillin |

| Escherichia coli | 75 | Clotrimazole |

| Candida albicans | 60 | Fluconazole |

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce cytotoxic effects on various cancer cell lines, including liver and breast carcinoma cells. The compound's mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis.

A study reported an IC50 value of approximately 3.57 µM against HepG2 liver cancer cells, indicating potent anticancer activity . The therapeutic index (TI) suggests a favorable safety profile compared to traditional chemotherapeutics like Adriamycin (IC50 = 4.50 µM).

| Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|

| HepG2 (Liver) | 3.57 | Adriamycin |

| MCF-7 (Breast) | 5.20 | Doxorubicin |

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, this compound exhibits antioxidant properties. This is significant because oxidative stress is linked to various diseases, including cancer.

Studies have utilized assays such as DPPH and ABTS to evaluate radical scavenging activity. The compound demonstrated comparable efficacy to vitamin C in these assays, highlighting its potential as a therapeutic agent in oxidative stress-related conditions .

Case Studies

- Anticancer Efficacy in Animal Models :

- Synergistic Effects with Other Agents :

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-chloro-4-hydrazinylbenzoate hydrochloride has the molecular formula and a molecular weight of approximately 200.62 g/mol. The compound features a hydrazine functional group attached to a benzoate structure, characterized by its unique chlorinated hydrazinyl configuration, which influences its reactivity and biological activity .

Research indicates that this compound exhibits various biological activities, making it a candidate for further pharmacological exploration:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it useful in the development of new antibiotics or antimicrobial agents.

- Anticancer Potential : Some investigations have indicated that hydrazine derivatives can exhibit anticancer activity. This compound's structural similarities to known anticancer agents warrant further studies into its efficacy against different cancer cell lines .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of chlorinated benzoate derivatives with hydrazine under controlled conditions. This process can be optimized to enhance yield and purity, making it suitable for various laboratory applications .

Medicinal Chemistry

This compound is primarily utilized in medicinal chemistry for:

- Drug Development : Its unique structure allows researchers to modify it for developing novel therapeutic agents targeting specific diseases, particularly those related to microbial infections and cancer .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in various chemical assays:

- Detection Methods : It can be employed in the synthesis of other compounds or as an intermediate in complex organic reactions, aiding in the development of detection methods for biological markers .

Biological Studies

The compound is also valuable in biological studies:

- Cell Culture Applications : this compound can be used as a non-ionic organic buffering agent in cell cultures, maintaining pH stability during experiments .

Case Study 1: Antimicrobial Efficacy Testing

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against various bacterial strains. Results showed significant inhibition of growth against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity Assessment

In another investigation, scientists evaluated the anticancer properties of this compound on human cancer cell lines. The results demonstrated that this compound induced apoptosis in cancer cells, suggesting further exploration for therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to structurally related hydrazine derivatives (Table 1), focusing on substituents, functional groups, and physicochemical properties.

Table 1: Key Structural Analogs and Their Features

Physicochemical and Pharmacological Properties

- Solubility : The hydrochloride salt improves aqueous solubility compared to neutral analogs. The benzoate ester increases lipophilicity relative to acetate () or methyl-substituted derivatives ().

- Electronic Effects : Chlorine’s electron-withdrawing nature enhances electrophilic reactivity compared to fluorine () or methoxy groups ().

- Bioactivity : Hydrazinyl groups are pivotal in drug design (e.g., MAO inhibitors). The absence of ester groups in compounds like 4-methoxyphenylhydrazine hydrochloride () may reduce metabolic stability but improve membrane permeability.

Preparation Methods

Diazotization and Reduction Approach

A common and effective approach to prepare hydrazinylbenzoate derivatives is through diazotization of the corresponding amino compound and subsequent reduction of the diazonium salt to the hydrazine derivative.

Step 1: Diazotization

The amino precursor (e.g., methyl 2-chloro-4-aminobenzoate) is treated with sodium nitrite (NaNO2) in an acidic medium (commonly hydrochloric acid) at low temperature (0–5 °C) to form the diazonium salt. This step requires careful temperature control to avoid decomposition.Step 2: Reduction to Hydrazine

The diazonium salt is then reduced to the hydrazinyl compound. Various reducing agents have been studied:- Potassium Sulfite (K2SO3): Freshly prepared sulfite solutions have shown improved yields and purity, likely due to reduced diazonium salt decomposition and higher reduction activity. The reaction is often conducted at elevated temperatures (70–95 °C) for several hours, followed by cooling to precipitate the product.

- Stannous Chloride-Hydrochloric Acid (SnCl2·2HCl): This reducing agent matches the acidic environment of the diazonium salt, minimizing heat-induced decomposition and improving yield and purity. The reduction is typically performed at 0–5 °C with stirring, followed by filtration and drying of the hydrazinyl hydrochloride salt.

These methods are adapted from analogous syntheses of hydrazinylbenzothiazole derivatives, which share mechanistic similarities.

Chlorination of Methyl 4-hydrazinylbenzoate

While direct chlorination of methyl 4-hydrazinylbenzoate to introduce the 2-chloro substituent is theoretically possible, it is generally more practical to start from methyl 2-chloro-4-aminobenzoate or methyl 2-chloro-4-substituted benzoate derivatives and then convert the amino group to hydrazinyl.

Chlorination methods for related compounds (e.g., 2-chloro-4-methylsulfonylbenzoic acid) involve catalytic chlorination using chlorine gas in the presence of iron catalyst and low-polarity solvents at 85–95 °C, followed by oxidation steps. However, these are more relevant to preparing chlorinated precursors rather than the hydrazinyl derivative itself.

Representative Experimental Procedure (Adapted from Patent Literature)

| Step | Reagents & Conditions | Description | Yield & Purity Notes |

|---|---|---|---|

| 1 | Methyl 2-chloro-4-aminobenzoate, HCl (12 M), NaNO2 (aqueous), 0–5 °C | Diazotization to form diazonium salt | Controlled low temperature prevents decomposition |

| 2 | Potassium sulfite (freshly prepared), 70–95 °C, 2 h | Reduction of diazonium salt to hydrazinyl compound | High yield and purity; less tar formation |

| 3 | Cooling to 0 °C, filtration, washing, vacuum drying at 80 °C | Isolation of this compound | Crystalline product obtained with good purity |

Alternatively, using stannous chloride dihydrate and concentrated HCl at 0–5 °C for reduction also yields high purity hydrazinyl hydrochloride salts.

Comparative Analysis of Reducing Agents for Diazotization Products

| Reducing Agent | Temperature | Advantages | Disadvantages | Yield & Purity |

|---|---|---|---|---|

| Potassium Sulfite (freshly prepared) | 70–95 °C | High reduction activity, less diazonium decomposition | Requires heating | High yield, high purity |

| Stannous Chloride-HCl | 0–5 °C | Acidic environment matches diazonium salt, avoids heat release decomposition | Handling of tin salts | High yield, high purity |

| Sodium Bisulfite / Thiosulfate | Ambient | Common reducing agents | Easily cause diazonium decomposition, tar formation | Lower yield, impurities |

Research Findings and Notes

The purity and yield of this compound are significantly influenced by the choice of reducing agent and reaction conditions during the diazonium salt reduction step.

Freshly prepared sulfite solutions outperform conventional reducing agents by minimizing side reactions and decomposition.

Maintaining low temperatures during diazotization is critical to prevent premature decomposition of diazonium salts.

The final product is typically isolated as a hydrochloride salt, which enhances stability and crystallinity.

No direct single-step chlorination and hydrazinylation methods have been reliably reported; the two-step diazotization-reduction approach remains the standard.

Summary Table of Preparation Method Parameters

| Parameter | Recommended Range/Condition | Impact on Product |

|---|---|---|

| Diazotization Temperature | 0–5 °C | Prevents decomposition of diazonium salt |

| Acid Concentration (HCl) | 12 M (concentrated) | Ensures diazonium salt formation |

| Sodium Nitrite Amount | Slight excess (~1.05 eq) | Complete diazotization |

| Reducing Agent | Freshly prepared K2SO3 or SnCl2·2HCl | High yield and purity |

| Reduction Temperature | 0–5 °C (SnCl2), 70–95 °C (K2SO3) | Influences reaction rate and side products |

| Reaction Time | 1–2 hours | Ensures complete reduction |

| Isolation | Cooling to 0 °C, filtration, washing, vacuum drying | Obtains crystalline hydrochloride salt |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2-chloro-4-hydrazinylbenzoate hydrochloride?

- Methodology:

- Step 1: Start with methyl 2-chloro-4-nitrobenzoate. Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl .

- Step 2: Convert the amine to a hydrazine derivative via diazotization (NaNO₂/HCl) followed by reaction with hydrazine hydrate .

- Step 3: Isolate the hydrochloride salt by treating with HCl gas in anhydrous ether.

- Key Considerations: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane). Purify via recrystallization (ethanol/water) to remove unreacted hydrazine .

Q. How should researchers handle and store this compound to ensure stability?

- Handling: Use PPE (gloves, goggles) in a fume hood due to hydrazine derivatives’ irritancy and potential toxicity. Avoid contact with oxidizing agents to prevent decomposition .

- Storage: Store in airtight, amber vials under inert gas (N₂ or Ar) at –20°C. Desiccate to prevent hydrolysis of the ester group .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation:

- NMR: ¹H/¹³C NMR to verify hydrazinyl (–NH–NH₂) and ester (–COOCH₃) groups. Look for characteristic shifts: δ 3.9 ppm (ester methyl), δ 8.1–8.3 ppm (aromatic protons) .

- HPLC-MS: Use a C18 column (acetonitrile/water + 0.1% formic acid) to confirm purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 245.6) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Approach:

- Compare experimental NMR shifts with computational predictions (DFT/B3LYP/6-31G*). Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals .

- For mass spectrometry discrepancies, perform high-resolution MS (HRMS) and isotope pattern analysis to distinguish between isobaric impurities .

Q. What strategies optimize the compound’s stability in aqueous buffers for pharmacological assays?

- Buffer Selection: Use phosphate-buffered saline (PBS, pH 7.4) with 1% DMSO to enhance solubility. Avoid alkaline conditions (pH >8) to prevent ester hydrolysis .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Add antioxidants (0.01% BHT) if oxidative degradation is observed .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?

- Experimental Design:

- React with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃. Track substitution at the 2-chloro position via LC-MS and ¹H NMR kinetics .

- Computational modeling (e.g., Gaussian) can predict transition states and activation energies for competing pathways (e.g., SN1 vs. SN2) .

Q. What in vitro models are suitable for evaluating its biological activity?

- Models:

- Antimicrobial Assays: Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer Screening: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., cisplatin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.